molecular formula C4H2ClNO4S2 B3051786 5-Nitrothiophene-2-sulfonyl chloride CAS No. 36035-01-5

5-Nitrothiophene-2-sulfonyl chloride

Cat. No. B3051786
CAS RN: 36035-01-5
M. Wt: 227.6 g/mol
InChI Key: QEEBODDKEOIYLQ-UHFFFAOYSA-N
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Description

5-Nitrothiophene-2-sulfonyl chloride is a chemical compound used in various fields of research . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .

Scientific Research Applications

Synthesis and Biological Evaluation

5-Nitrothiophene derivatives have been synthesized and evaluated for various biological activities. For example, Threadgill et al. (1991) synthesized a series of nitrothiophene carboxamides with potential as radiosensitizers and bioreductively activated cytotoxins. These compounds showed in vitro radiosensitization of hypoxic mammalian cells and some in vivo radiosensitization effects, although systemic toxicity was a limiting factor (Threadgill et al., 1991).

Chemical Reactions and Derivatives

The reactivity of 5-nitrothiophene-2-sulfonyl chloride with various compounds has been explored to produce different derivatives. Obafemi (1982) described the reactions of 5-chloro-2-thiophenesulfonyl chloride with ammonia, hydrazine hydrate, and other compounds, yielding various sulfonamides and sulfonyl azides. These derivatives demonstrate the chemical versatility of nitrothiophene sulfonyl chlorides (Obafemi, 1982).

Interaction with Biological Materials

Research by Horton and Tucker (1970) indicates that water-soluble reagents derived from nitrobenzyl halides, similar in structure to 5-nitrothiophene derivatives, can selectively modify certain amino acids in proteins. This suggests potential applications in protein research and modification (Horton & Tucker, 1970).

Antimicrobial and Antitumor Agents

Compounds related to 5-nitrothiophene-2-sulfonyl chloride have been evaluated for antimicrobial and antitumor activities. Foroumadi et al. (2006) synthesized alkyl nitrothiophenecarboxamides and evaluated them against Mycobacterium tuberculosis, identifying several compounds with significant inhibitory effects (Foroumadi et al., 2006).

Solid-Phase Synthesis Applications

Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride, similar in reactivity to 5-nitrothiophene-2-sulfonyl chloride, for the solid-phase synthesis of 1,3-oxazolidin-2ones. This demonstrates its utility in facilitating complex organic syntheses (Holte, Thijs, & Zwanenburg, 1998).

Safety And Hazards

5-Nitrothiophene-2-sulfonyl chloride is known to cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 5-Nitrothiophene-2-sulfonyl chloride .

properties

IUPAC Name

5-nitrothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEBODDKEOIYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618035
Record name 5-Nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiophene-2-sulfonyl chloride

CAS RN

36035-01-5
Record name 5-Nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS Surange - 1999 - lib.unipune.ac.in
… Subsequent nitration of this by fuming nitric acid gave a mixture of 4-nitrothiophene-2-sulfonyl chloride and 5-nitrothiophene-2-sulfonyl chloride. The former was separated from the …
Number of citations: 0 lib.unipune.ac.in
U Lücking, G Siemeister, M Schäfer… - ChemMedChem …, 2007 - Wiley Online Library
… (5-bromo-2-chloropyrimidin-4-yl)butane-1,4-diamine hydrochloride (26) (1.20 g, 3.8 mmol) and a mixture of 4-nitrothiophene-2-sulfonyl chloride and 5-nitrothiophene-2-sulfonyl chloride …

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